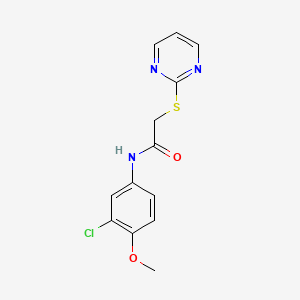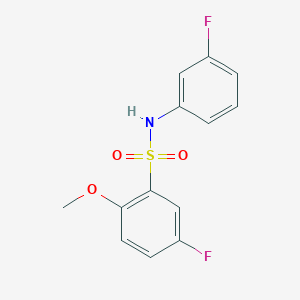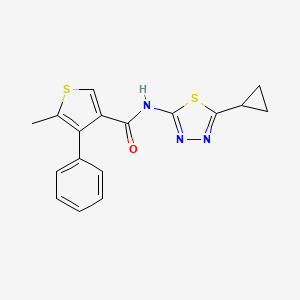![molecular formula C23H26N4O2S3 B4661018 14,14-Dimethyl-7-methylsulfanyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B4661018.png)
14,14-Dimethyl-7-methylsulfanyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Descripción general
Descripción
14,14-Dimethyl-7-methylsulfanyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound with a unique structure that includes multiple rings and heteroatoms
Métodos De Preparación
The synthesis of 14,14-Dimethyl-7-methylsulfanyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves multiple steps, including the formation of the core tetracyclic structure and the introduction of various functional groups. The synthetic routes typically involve the use of advanced organic synthesis techniques, including cyclization reactions, sulfur chemistry, and the use of protecting groups to control the reactivity of different functional groups.
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
14,14-Dimethyl-7-methylsulfanyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which can reduce sulfoxides back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace certain functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide groups can lead to the formation of sulfoxides or sulfones, while reduction can revert these groups back to sulfides.
Aplicaciones Científicas De Investigación
14,14-Dimethyl-7-methylsulfanyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[77002,6
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its complex structure and functional groups, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound’s unique properties could be utilized in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 14,14-Dimethyl-7-methylsulfanyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
14,14-Dimethyl-7-methylsulfanyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
1,4-Dihydroxy-1,4-dimethyl-7-(propan-2-ylidene)-decahydroazulen-6-one: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
2-Methylsulfanyl-5,7-dihydro-thieno(3,4-d)pyrimidin-4-ol: This compound has a different core structure but also contains sulfur and oxygen atoms, making it a useful comparison for studying sulfur chemistry.
The uniqueness of 14,14-Dimethyl-7-methylsulfanyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[77002,6
Propiedades
IUPAC Name |
14,14-dimethyl-7-methylsulfanyl-5-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S3/c1-13(2)29-15-8-6-14(7-9-15)12-31-22-26-25-19-18-16-10-23(3,4)28-11-17(16)32-20(18)24-21(30-5)27(19)22/h6-9,13H,10-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYNIBPFAGCKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CSC2=NN=C3N2C(=NC4=C3C5=C(S4)COC(C5)(C)C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4660942.png)
![1-(4-fluorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide](/img/structure/B4660949.png)
![2-mercapto-N,N,5-trimethyl-3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4660952.png)
![N-bicyclo[2.2.1]hept-2-yl-1-(4-chlorophenyl)methanesulfonamide](/img/structure/B4660960.png)


![2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4660985.png)
![2-(4-bromophenoxy)-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]acetamide](/img/structure/B4660994.png)

![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4661015.png)
![4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4661016.png)
![N~1~-cyclopentyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4661022.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B4661027.png)
![N-(3,5-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4661030.png)
